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Compound of Interest

Compound Name: Azido-PEG4-Amido-Tris

Cat. No.: B605849

In-Depth Technical Guide: Azido-PEG4-Amido-
Tris
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Azido-PEG4-Amido-Tris, a
heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of
Proteolysis Targeting Chimeras (PROTACS).

Core Compound Data

The fundamental physicochemical properties of Azido-PEG4-Amido-Tris are summarized
below.
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Property Value Reference
CAS Number 1398044-55-7 N/A
Molecular Weight 394.4 g/mol N/A
Molecular Formula C15H30N408 N/A
3-[2-[2-[2-(2-
azidoethoxy)ethoxy]ethoxyleth
IUPAC Name oxy]-N-[1,3-dihydroxy-2- N/A

(hydroxymethyl)propan-2-

yl]propanamide

Chemical Structure and Functionality

Azido-PEG4-Amido-Tris is comprised of three key functional components:

o Azido Group (N3): This terminal functional group is the reactive handle for "click chemistry,"
a class of highly efficient and specific bioorthogonal reactions. It readily participates in
Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC) and Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC) reactions.

o PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic linker that enhances the
solubility and bioavailability of the conjugated molecules. The defined length of the PEG
spacer is crucial in applications like PROTACSs, where the distance between the two ends of
the linker needs to be optimized.

e Amido-Tris Moiety: The tris(hydroxymethyl)aminomethane (Tris) group, connected via an
amide linkage, provides a stable, hydrophilic anchor. The hydroxyl groups can also serve as
potential points for further modification if required.

Applications in Research and Drug Development

The unique structure of Azido-PEG4-Amido-Tris makes it a versatile tool in several advanced
research areas:
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e PROTACS: As a PROTAC linker, it connects a ligand for a target protein and a ligand for an
E3 ubiquitin ligase. The formation of this ternary complex leads to the ubiquitination and
subsequent degradation of the target protein by the proteasome.

» Bioconjugation: The azide group allows for the precise and efficient attachment of this linker
to alkyne-modified biomolecules, such as proteins, peptides, and nucleic acids, through click
chemistry.

e Drug Delivery: The hydrophilic PEG spacer can improve the pharmacokinetic properties of
conjugated drugs, enhancing their solubility and circulation time.

Experimental Protocols

While specific experimental conditions should be optimized for each application, the following
provides a general protocol for a copper(l)-catalyzed click chemistry reaction (CUAAC) using
Azido-PEG4-Amido-Tris.

Objective: To conjugate Azido-PEG4-Amido-Tris to an alkyne-containing biomolecule.
Materials:

e Azido-PEG4-Amido-Tris

» Alkyne-modified biomolecule (e.g., protein, peptide)

o Copper(ll) sulfate (CuSO4)

e Sodium ascorbate

 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
« Reaction buffer (e.g., phosphate-buffered saline, PBS), free of primary amines

e Solvent for dissolving Azido-PEG4-Amido-Tris (e.g., DMSO, water)

Protocol:

e Preparation of Stock Solutions:
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o Prepare a stock solution of Azido-PEG4-Amido-Tris in a suitable solvent (e.g., 10 mM in
DMSO).

o Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
o Prepare a stock solution of CuSO4 in water (e.g., 100 mM).
o Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

o Prepare a stock solution of the copper ligand (e.g., THPTA) in water.

o Reaction Setup:

[¢]

In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of
Azido-PEG4-Amido-Tris. The optimal molar ratio should be determined empirically.

[e]

Add the copper ligand to the reaction mixture.

Add CuSO4 to the reaction mixture.

[e]

o

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final
concentration of the reactants should be optimized.

e Incubation:

o Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be
monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

o Purification:

o Purify the resulting conjugate to remove unreacted reagents using methods such as
dialysis, size-exclusion chromatography, or affinity chromatography.

Logical Workflow for Bioconjugation

The following diagram illustrates the general workflow for conjugating Azido-PEG4-Amido-Tris
to a target molecule using click chemistry.
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Caption: A general workflow for the bioconjugation of Azido-PEG4-Amido-Tris.

 To cite this document: BenchChem. [Azido-PEG4-Amido-Tris CAS number and molecular
weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605849#azido-peg4-amido-tris-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b605849?utm_src=pdf-body-img
https://www.benchchem.com/product/b605849?utm_src=pdf-body
https://www.benchchem.com/product/b605849#azido-peg4-amido-tris-cas-number-and-molecular-weight
https://www.benchchem.com/product/b605849#azido-peg4-amido-tris-cas-number-and-molecular-weight
https://www.benchchem.com/product/b605849#azido-peg4-amido-tris-cas-number-and-molecular-weight
https://www.benchchem.com/product/b605849#azido-peg4-amido-tris-cas-number-and-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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